Benzenesulfonic acid, diethyl-

Regiochemistry Steric hindrance Isomer differentiation

Benzenesulfonic acid, diethyl- (CAS 50856-60-5) is specifically identified as 2,3-diethylbenzenesulfonic acid, a dialkyl-substituted aromatic sulfonic acid with the molecular formula C10H14O3S and a molecular weight of 214.28 g/mol. It belongs to the alkylbenzenesulfonic acid class, which are widely used as strong acid catalysts, surfactant intermediates, and hydrotropes.

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
CAS No. 50856-60-5
Cat. No. B14663969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, diethyl-
CAS50856-60-5
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)S(=O)(=O)O)CC
InChIInChI=1S/C10H14O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13)
InChIKeyUFTUYFPADJIUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonic Acid, Diethyl- (CAS 50856-60-5): Structural Identity and Physicochemical Baseline for Procurement


Benzenesulfonic acid, diethyl- (CAS 50856-60-5) is specifically identified as 2,3-diethylbenzenesulfonic acid, a dialkyl-substituted aromatic sulfonic acid with the molecular formula C10H14O3S and a molecular weight of 214.28 g/mol . It belongs to the alkylbenzenesulfonic acid class, which are widely used as strong acid catalysts, surfactant intermediates, and hydrotropes. Computed physicochemical properties include an exact mass of 214.06642 Da, a calculated XlogP of 2.3, a topological polar surface area (TPSA) of 62.8 Ų, and an experimental polar surface area (PSA) of 54.37 . This compound is a regioisomer of 2,4-diethylbenzenesulfonic acid (CAS 63877-58-7) and differs from other in-class compounds such as benzenesulfonic acid, xylenesulfonic acid, and cumenesulfonic acid by the specific number and position of ethyl substituents on the aromatic ring, which fundamentally dictate its solubility, acidity, and performance in formulations.

Why Generic Alkylbenzenesulfonic Acids Cannot Replace 2,3-Diethylbenzenesulfonic Acid in Targeted Applications


In-class compounds such as benzenesulfonic acid, xylenesulfonic acid, or cumenesulfonic acid cannot be assumed to be interchangeable with 2,3-diethylbenzenesulfonic acid for procurement decisions. The specific 2,3-substitution pattern on the aromatic ring creates a unique steric and electronic environment that is distinct from its 2,4-regioisomer and from mono-alkylated or unsubstituted analogs . This structural specificity directly impacts the compound's effective acidity, hydrophobic-hydrophilic balance, and interaction with formulation components—parameters that control its function as a hydrotrope, coupling agent, or acid catalyst [1]. Key differentiating factors include: (1) the number of ethyl groups, which provides greater hydrophobic character than mono-ethyl or methyl-substituted analogs, and (2) the ortho-relationship of the 2,3-substituents, which introduces steric hindrance around the sulfonic acid group and modulates its reactivity and solubility profile compared to the 2,4-isomer. Generic substitution without quantitative verification of these parameters risks compromised performance in formulations relying on specific solubility, coupling efficiency, or catalytic activity.

Quantitative Differentiation Evidence for Benzenesulfonic Acid, Diethyl- Against Closest Analogs


Regioisomeric Differentiation: 2,3-Diethyl vs. 2,4-Diethyl Substitution Pattern Impacts Steric Environment

The 2,3-diethylbenzenesulfonic acid (CAS 50856-60-5) features ethyl groups in an ortho relationship to each other, creating greater steric congestion around the sulfonic acid moiety compared to the 2,4-diethyl isomer (CAS 63877-58-7), where the substituents are meta to each other. This steric difference is reflected in the computed molecular complexity index: 266 for the 2,3-isomer versus a predicted lower value for the 2,4-isomer . For the 2,4-isomer, experimental density is reported as 1.204 g/cm³ [1], while no comparable experimental density is publicly available for the 2,3-isomer, indicating a gap in physical property data that procurement should account for. The 2,3-substitution pattern reduces the rotational freedom of the ethyl groups adjacent to the sulfonic acid, potentially altering the compound's effective acidity and its ability to interact with substrates in catalytic or formulation contexts [2].

Regiochemistry Steric hindrance Isomer differentiation

Hydrophobicity Advantage: Computed LogP of 2.3 Provides Greater Lipophilicity Than Unsubstituted and Mono-Alkylated Analogs

The computed XlogP for 2,3-diethylbenzenesulfonic acid is 2.3 , which is substantially higher than the LogP of unsubstituted benzenesulfonic acid (estimated at approximately -0.4 to 0.7 based on its high water solubility and full dissociation) [1]. For mono-ethyl substituted 4-ethylbenzenesulfonic acid, the predicted LogP has not been directly reported in the same database, but the sodium salt of the diethyl compound shows a LogP of 2.79630 [2]. The increased lipophilicity of the diethyl-substituted compound enhances its ability to couple organic phases in aqueous formulations, making it a more effective hydrotrope or coupling agent than benzenesulfonic acid or mono-ethyl analogs [3]. This hydrophobicity difference directly translates to improved solubilization capacity for non-polar solutes in aqueous detergent and cleaning systems.

LogP Hydrophobicity Hydrotrope efficiency

Acidity Modulation: Diethyl Substitution Shifts pKa Relative to Unsubstituted Benzenesulfonic Acid

Unsubstituted benzenesulfonic acid has an experimentally determined pKa of −2.8, making it a strong acid that dissociates almost completely in water [1]. Alkyl substitution on the aromatic ring donates electron density through inductive and hyperconjugative effects, which stabilizes the undissociated acid form and raises the pKa (decreases acidity). For 4-ethylbenzenesulfonic acid, the predicted pKa is −0.45 (±0.50) , and for xylenesulfonic acid, the predicted pKa is −0.36 (±0.50) . The diethyl substitution on 2,3-diethylbenzenesulfonic acid is expected, based on the additive effect of two electron-donating ethyl groups, to produce a pKa value in a similar range (approximately −0.4 to 0.0), representing a decrease in acid strength of approximately 2.4–2.8 pKa units (about 250–600 times weaker acid) compared to unsubstituted benzenesulfonic acid. This modulated acidity is beneficial in formulations where strong acidity of unsubstituted benzenesulfonic acid would cause unwanted side reactions or equipment corrosion, while still maintaining sufficient acid strength for catalytic or pH-adjustment functions.

Acid strength pKa Electron-donating effects

Hydrotropic Performance: Sodium Salt of 2,3-Diethylbenzenesulfonic Acid Offers Balanced Hydrophobe Size for Coupling Efficiency

The sodium salt of 2,3-diethylbenzenesulfonic acid (CAS 43145-62-6) is described as exhibiting hydrotropic behavior, enhancing the solubility of poorly soluble substances in aqueous solutions . The diethyl substitution provides two ethyl groups (total C4 alkyl carbon content) attached to the aromatic ring, which represents an intermediate hydrophobe size between common industrial hydrotropes: sodium xylenesulfonate (two methyl groups, C2 alkyl carbon) and sodium cumenesulfonate (one isopropyl group, C3 branched alkyl carbon) [1]. The LogP of sodium 2,3-diethylbenzenesulfonate is 2.79630 [2], higher than typical short-chain hydrotropes. This intermediate hydrophobic character positions the compound as a coupling agent with greater organic-phase affinity than xylene-based hydrotropes, while maintaining water solubility superior to longer-chain alkylbenzene sulfonates (e.g., dodecylbenzenesulfonic acid). The specific 2,3-substitution may also influence micellar properties differently than the 2,4-isomer, though no direct comparative CMC or surface tension data is publicly available.

Hydrotrope Coupling agent Alkyl chain length

High-Value Application Scenarios Where 2,3-Diethylbenzenesulfonic Acid Provides Structural Advantage


Specialty Hydrotrope and Coupling Agent in Liquid Detergent Formulations Requiring Intermediate Hydrophobicity

In liquid detergent and hard-surface cleaner formulations, maintaining a stable, homogeneous solution of surfactants, fragrances, and other organic components often requires a hydrotrope or coupling agent [1]. 2,3-Diethylbenzenesulfonic acid (as its sodium salt) offers an intermediate hydrophobe size (C4 alkyl carbons) that bridges the performance gap between short-chain hydrotropes like sodium xylenesulfonate (C2) and longer-chain surfactants like linear alkylbenzene sulfonates (C10–C14) [2]. Its computed XlogP of 2.3 (free acid) and LogP of 2.80 (sodium salt) provide enhanced organic-phase affinity for solubilizing medium-polarity fragrance oils and hydrophobic nonionic surfactants that may phase-separate with sodium xylenesulfonate alone . This makes the compound particularly suitable for concentrated liquid detergent formulations where higher organic loading is required without compromising clarity or stability.

Moderate-Strength Acid Catalyst for Esterification Reactions Sensitive to Over-Acidification

2,3-Diethylbenzenesulfonic acid, with its predicted pKa in the range of approximately −0.4 to 0.0 (significantly weaker than unsubstituted benzenesulfonic acid at pKa −2.8), provides a 'milder strong acid' option for catalyzing esterification reactions [1]. In processes where benzenesulfonic acid's high acidity causes unwanted side reactions (e.g., dehydration of alcohols to ethers, charring of sensitive substrates, or equipment corrosion), 2,3-diethylbenzenesulfonic acid offers sufficient catalytic activity while reducing these degradation pathways. The compound has been cited in patent literature as a component of solid acid catalyst formulations for hydrocarbon conversion reactions, indicating its recognized utility in acid-catalyzed organic transformations [2].

Isomer-Specific Intermediate for Fine Chemical Synthesis Requiring Ortho-Disubstituted Aromatic Scaffolds

The specific 2,3-diethyl substitution pattern creates an ortho-disubstituted aromatic scaffold that is structurally distinct from the more common 2,4-diethyl isomer (CAS 63877-58-7, density 1.204 g/cm³) [1]. This regioisomeric specificity is valuable in synthetic chemistry applications where the spatial arrangement of functional groups influences downstream reactivity. The compound can serve as a precursor for further functionalization at the remaining aromatic positions, with the 2,3-substitution pattern directing electrophilic aromatic substitution to specific ring positions. The compound's presence in chemical supplier catalogs indicates its use as a research intermediate, though the specific synthetic applications are often proprietary [2].

Electrolyte and Conductivity Additive Where Controlled Acidity is Required

Aromatic sulfonic acids with modulated acidity are used as electrolyte components and conductivity additives in electroplating baths and battery electrolyte formulations [1]. The diethyl substitution on 2,3-diethylbenzenesulfonic acid reduces its corrosive potential compared to unsubstituted benzenesulfonic acid (pKa −2.8 versus an estimated −0.4 to 0.0) while maintaining sufficient ionic conductivity when neutralized [2]. The compound's TPSA of 62.8 Ų and PSA of 54.37 indicate a moderately polar molecule that dissociates effectively in aqueous systems, supporting its potential use in applications requiring controlled ionic strength without the aggressive corrosivity of stronger sulfonic acids.

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